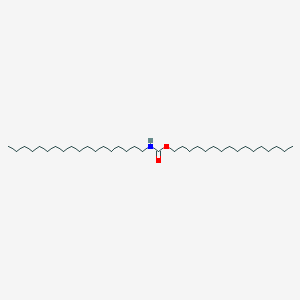
Hexadecyl octadecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl octadecylcarbamate is an organic compound belonging to the class of carbamates. It is characterized by the presence of long alkyl chains, specifically hexadecyl and octadecyl groups, attached to a carbamate functional group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl octadecylcarbamate can be synthesized through a reaction between hexadecylamine and octadecyl isocyanate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The reaction is facilitated by the presence of a catalyst, often a tertiary amine like triethylamine. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl octadecylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to produce hexadecylamine and octadecyl alcohol.
Oxidation: The long alkyl chains can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, heat.
Substitution: Nucleophiles such as halides, under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Hexadecylamine, octadecyl alcohol.
Oxidation: Hexadecanoic acid, octadecanoic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Hexadecyl octadecylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the formulation of liposomes for drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties
Mechanism of Action
The mechanism of action of hexadecyl octadecylcarbamate is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic substances, while the carbamate group interacts with hydrophilic substances, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds. This dual interaction facilitates the formation of micelles and liposomes, which are crucial in drug delivery and other applications .
Comparison with Similar Compounds
- Hexadecyl carbamate
- Octadecyl carbamate
- Hexadecyl octanoate
- Hexadecyl isocyanate
Properties
CAS No. |
228850-97-3 |
|---|---|
Molecular Formula |
C35H71NO2 |
Molecular Weight |
537.9 g/mol |
IUPAC Name |
hexadecyl N-octadecylcarbamate |
InChI |
InChI=1S/C35H71NO2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-36-35(37)38-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,36,37) |
InChI Key |
YIIRMERTSRQRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


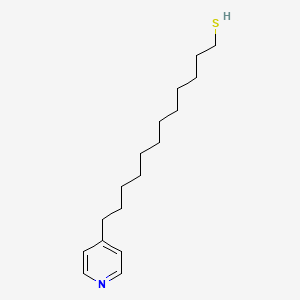
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
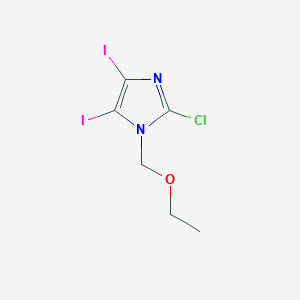
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
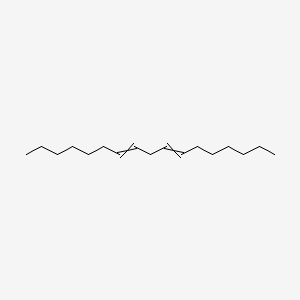
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
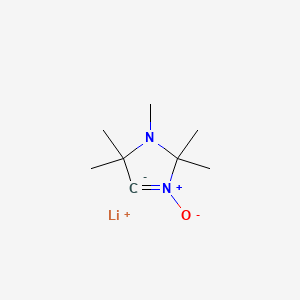



![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)

![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
